3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid
Overview
Description
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring from various precursors. One common method is the cyclization of functionalized acyclic substrates. For example, the reaction of N-substituted piperidines can lead to the formation of pyrrolidine derivatives through a series of steps including amination, cyclization, and oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones, substituted pyrrolidines, and various functionalized derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure but differing in functional groups.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups that modify its chemical properties.
Uniqueness
3-(Pyrrolidin-1-yl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)8-7(3-4-10-8)11-5-1-2-6-11/h7-8,10H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZDPXVBXFPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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